1-Bromo-3-nitrobenzene
CAS No.: 585-79-5
Cat. No.: VC21095058
Molecular Formula: C6H4BrNO2
Molecular Weight: 202.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 585-79-5 |
|---|---|
| Molecular Formula | C6H4BrNO2 |
| Molecular Weight | 202.01 g/mol |
| IUPAC Name | 1-bromo-3-nitrobenzene |
| Standard InChI | InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H |
| Standard InChI Key | FWIROFMBWVMWLB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
| Boiling Point | 256.0 °C |
| Melting Point | 56.0 °C |
Introduction
Overview of 1-Bromo-3-nitrobenzene
Physical and Chemical Properties
1-Bromo-3-nitrobenzene appears as a colorless to pale yellow crystalline powder with a distinctive odor. Its molecular weight is approximately 202.01 g/mol. The compound exhibits the following physical characteristics:
Chemically, it is insoluble in water but soluble in organic solvents such as methanol and ethanol . The nitro group () acts as a strong electron-withdrawing substituent, significantly influencing the compound's reactivity.
Structural Characteristics
The molecular structure of 1-Bromo-3-nitrobenzene comprises a benzene ring with bromine and nitro groups positioned at the meta locations relative to each other. This arrangement imparts unique reactivity patterns compared to its ortho and para isomers.
Synthesis of 1-Bromo-3-nitrobenzene
Laboratory Synthesis
The synthesis of 1-Bromo-3-nitrobenzene typically involves bromination of nitrobenzene derivatives under controlled conditions:
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Methodology: A common laboratory method employs dibromohydantoin as the brominating agent in the presence of concentrated sulfuric acid. Nitrobenzene is cooled below 40°C before adding dibromohydantoin while maintaining the reaction temperature between 50–60°C. The product is purified through recrystallization using methanol.
Industrial Production
In industrial settings, bromination is carried out using bromine and iron powder as catalysts:
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Reaction Conditions: Elevated temperatures (120–135°C) with continuous stirring are employed to facilitate the reaction.
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Purification: Steam distillation followed by recrystallization ensures high purity suitable for commercial applications.
Reaction Mechanisms
The bromination process involves electrophilic aromatic substitution:
The nitro group deactivates the aromatic ring towards electrophilic substitution but directs bromination to the meta position due to steric and electronic effects.
Reactivity and Chemical Behavior
Nucleophilic Aromatic Substitution
The bromine atom can be replaced by nucleophiles such as alkoxides or amines in the presence of strong bases:
This reaction pathway is widely utilized for synthesizing diverse derivatives.
Reduction Reactions
Reduction of the nitro group yields amino derivatives:
These products serve as intermediates in pharmaceutical synthesis.
Applications in Research and Industry
Synthetic Chemistry
1-Bromo-3-nitrobenzene serves as a precursor for synthesizing complex organic molecules:
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Nucleophilic Substitution: Enables functionalization of the benzene ring with diverse substituents.
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Cross-Coupling Reactions: Facilitates palladium-catalyzed coupling reactions for constructing larger aromatic systems.
Pharmaceutical Development
Derivatives of this compound exhibit biological activity that can be tailored for therapeutic applications:
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Anticancer Agents: Modifications enhance cytotoxic effects against specific cancer cell lines .
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Antimicrobial Properties: Effective against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Material Science
In material science, it is employed in developing specialty polymers with advanced electronic or optical properties:
Environmental Chemistry
Studies on its degradation pathways contribute to pollution control strategies:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Melting Point | |
| Boiling Point | |
| Density | |
| Flash Point |
| Reaction Type | Conditions | Products |
|---|---|---|
| Bromination | Sulfuric Acid; Dibromohydantoin | |
| Reduction | Fe; HCl | |
| Nucleophilic Substitution | NaOCH₃; Methanol | Substituted Benzene Derivatives |
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